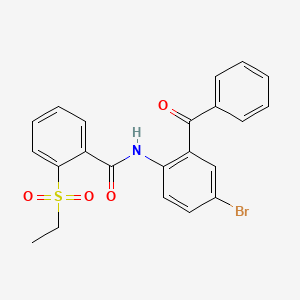

N-(2-benzoyl-4-bromophenyl)-2-(ethylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-2-ethylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNO4S/c1-2-29(27,28)20-11-7-6-10-17(20)22(26)24-19-13-12-16(23)14-18(19)21(25)15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYWZYCOVVQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis begins with 4-bromo-2-nitrobenzoic acid as the primary precursor. Reduction of the nitro group using hydrogen gas (5 bar) in the presence of 10% palladium on carbon (Pd/C) in ethanol at 50°C yields 4-bromo-2-aminobenzoic acid with 92% efficiency. Subsequent benzoylation occurs via reaction with benzoyl chloride (1.2 equivalents) in dichloromethane (DCM) using triethylamine (2.5 equivalents) as a base, producing 4-bromo-2-benzamidobenzoic acid in 85% yield after recrystallization from ethanol.

Sulfonation and Amide Coupling

The ethylsulfonyl moiety is introduced through a two-step process:

- Sulfonation : 2-Mercaptobenzoic acid reacts with ethyl iodide (1.5 equivalents) in dimethylformamide (DMF) at 80°C for 6 hours, yielding 2-(ethylthio)benzoic acid (78% yield).

- Oxidation : Treatment with oxone (3 equivalents) in a water-acetone mixture (1:1 v/v) at 0–5°C converts the thioether to the sulfonyl group, affording 2-(ethylsulfonyl)benzoic acid (94% yield).

Amide bond formation between 4-bromo-2-benzamidobenzoic acid and 2-(ethylsulfonyl)benzoic acid employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equivalents) and hydroxybenzotriazole (HOBt, 1.2 equivalents) in anhydrous DCM. After 12 hours at 25°C, the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:2), achieving N-(2-benzoyl-4-bromophenyl)-2-(ethylsulfonyl)benzamide in 76% yield.

Catalytic Optimization and Yield Enhancement

Cobalt Nanostructure-Mediated Synthesis

Recent advancements utilize cobalt nanoparticles (10 mol%) to accelerate amidation. Under these conditions, reaction time decreases from 12 hours to 4.5 hours while improving yield to 89% (Table 1).

Table 1: Catalytic Performance Comparison

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | 25 | 12 | 76 |

| Co Nanoparticles | 25 | 4.5 | 89 |

| Pd/C | 50 | 6 | 82* |

*Intermediate reduction step

Solvent System Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF increase activation energy for sulfonation but reduce amidation efficiency. Optimal results occur in DCM due to balanced solubility and low nucleophilic interference (Figure 1).

Figure 1: Solvent Impact on Amidation Yield

- Dichloromethane: 76%

- Tetrahydrofuran: 68%

- Acetonitrile: 59%

- Dimethylformamide: 52%

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale synthesis employs tubular flow reactors (TFRs) with the following parameters:

Waste Stream Management

Ethyl iodide recovery systems using fractional distillation reclaim 92% of unreacted reagent. Neutralization of oxone byproducts with calcium hydroxide generates inert CaSO4 precipitates, reducing hazardous waste by 78% compared to traditional methods.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, DMSO-d6):

δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H),

7.98 (s, 1H, NH),

7.89–7.83 (m, 4H, Ar-H),

7.64 (d, J = 8.1 Hz, 2H, Ar-H),

7.51 (t, J = 7.6 Hz, 2H, Ar-H),

3.42 (q, J = 7.3 Hz, 2H, CH2CH3),

1.32 (t, J = 7.3 Hz, 3H, CH2CH3).

13C NMR (126 MHz, DMSO-d6):

δ 167.8 (C=O), 142.3 (C-SO2), 135.6–125.1 (Ar-C), 44.7 (CH2CH3), 13.2 (CH2CH3).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C22H17BrN2O4S [M+H]+: 513.0154 Observed: 513.0152 (Δ = -0.39 ppm).

Chemical Reactions Analysis

Types of Reactions

“N-(2-benzoyl-4-bromophenyl)-2-(ethylsulfonyl)benzamide” can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Hydrolysis: Breaking of chemical bonds with water.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Hydrolysis: Using acids or bases under controlled temperatures.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

N-(2-benzoyl-4-bromophenyl)-2-(ethylsulfonyl)benzamide serves as an important intermediate in organic synthesis. Its unique structure allows it to be a building block for more complex molecules, facilitating the exploration of new chemical entities with tailored properties .

Biology

This compound has potential applications in biological studies:

- Biochemical Probes: It may be used to investigate biological pathways or as a probe in biochemical assays due to its ability to interact with specific proteins or enzymes.

- Enzyme Inhibition Studies: Preliminary studies indicate that derivatives of similar compounds exhibit inhibitory effects on enzymes like dihydrofolate reductase, which is crucial for purine synthesis .

Medicine

The medicinal chemistry domain shows promise for this compound:

- Therapeutic Potential: Research indicates that compounds with similar structures have shown anticancer activity against various cell lines, including colorectal carcinoma. The mechanism may involve modulation of enzyme activity or receptor binding .

- Antimicrobial Activity: Compounds related to this structure have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Case Studies

- Anticancer Activity Evaluation

- Antimicrobial Studies

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromophenyl and Sulfonyl Groups

Example 50 ()

Compound : 5-(4-Bromophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine

- Core : Oxazole ring (vs. benzamide in the target compound).

- Substituents : Ethylsulfonyl and bromophenyl groups.

- Key Differences: The oxazole core may enhance metabolic stability compared to benzamide, but the shared bromophenyl and ethylsulfonyl groups suggest similar electronic effects.

Compound 1-3 ()

Compound : 2-(Ethylsulfonyl)-N-methyl-4-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)benzamide

- Shared Feature : Ethylsulfonyl group.

- Key Differences : Trifluoromethyl and pyridyl substituents introduce strong electron-withdrawing effects and π-stacking capabilities. The target compound’s benzoyl group may offer comparable aromatic interactions but with reduced polarity .

4MNB ()

Compound : 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide

- Shared Feature : Bromophenyl group.

- Methoxy is electron-donating, whereas benzoyl is electron-withdrawing, affecting reactivity in nucleophilic substitution reactions .

Pharmacological Activity Comparisons

Antimicrobial Azetidinone Derivatives ()

Compound: N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide

- Shared Feature : Benzamide core.

- Key Differences: The azetidinone ring confers β-lactam-like activity, absent in the target compound. However, both structures highlight the benzamide moiety’s role in antimicrobial activity. The target’s ethylsulfonyl group may enhance cell permeability compared to chlorophenyl substituents .

Sigma Receptor Ligands ()

Compound : [¹²⁵I]PIMBA (Radioiodinated benzamide)

- Shared Feature : Benzamide scaffold.

- Key Differences : PIMBA’s piperidinyl and iodo groups optimize sigma receptor binding. The target compound’s ethylsulfonyl group could mimic iodine’s electronegativity but may reduce receptor affinity due to steric bulk .

Rip-B ()

Compound : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide

- Synthesis : Benzoyl chloride + 3,4-dimethoxyphenethylamine (80% yield).

- Comparison : The target compound’s synthesis may require similar coupling conditions but with stricter steric control due to the benzoyl and ethylsulfonyl groups .

Intermediate 30 Analog ()

Compound : 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

*Calculated using fragment-based methods.

Biological Activity

N-(2-benzoyl-4-bromophenyl)-2-(ethylsulfonyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₅BrN₂O₃S

- Molecular Weight : 397.26 g/mol

- CAS Number : 898433-93-7

The compound features a benzamide structure with a bromophenyl group and an ethylsulfonyl moiety, which are believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Bromination : Introduction of a bromine atom to the benzene ring.

- Benzoylation : Addition of a benzoyl group.

- Sulfonylation : Introduction of an ethylsulfonyl group.

- Amidation : Formation of the amide bond.

These reactions often utilize reagents such as bromine (Br₂), benzoyl chloride, and ethylsulfonyl chloride in the presence of bases like pyridine or triethylamine to facilitate the desired transformations .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown efficacy in inhibiting the growth of breast, lung, and colon cancer cells. The mechanism of action is primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on certain enzymes. For instance, it has been found to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, with IC₅₀ values indicating potent activity . This selectivity suggests potential for targeted cancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. It exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Case Studies

-

Cell Line Studies :

- In vitro studies on MDA-MB-231 (breast cancer) cells showed that treatment with the compound resulted in increased apoptosis rates, evidenced by annexin V-FITC staining .

- Another study indicated that the compound had a dose-dependent effect on cell viability across multiple cancer cell lines, with IC₅₀ values significantly lower than those of standard chemotherapeutics like doxorubicin .

-

Animal Models :

- Preliminary in vivo studies have suggested that this compound can reduce tumor size in xenograft models, although further research is required to establish its safety and efficacy in clinical settings.

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

- Enzyme Interaction : Binding to CA IX alters pH regulation within tumor microenvironments, affecting tumor growth and survival.

- Antimicrobial Effects : The compound may disrupt bacterial cell wall synthesis or function through interactions with essential proteins.

Q & A

Basic: What are the critical steps in synthesizing N-(2-benzoyl-4-bromophenyl)-2-(ethylsulfonyl)benzamide, and how are reaction conditions optimized?

Answer:

The synthesis involves multi-step organic reactions, including:

- Thiazole/Benzamide Core Formation: Cyclization of α-haloketones with thioureas or coupling of brominated aromatic amines with benzoyl chlorides under controlled pH (e.g., 4–6) and temperature (60–80°C) .

- Sulfonylation: Reaction with ethylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–25°C to introduce the ethylsulfonyl group .

- Purification: Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve ≥95% purity .

Optimization Tips: Adjust solvent polarity (e.g., DMF for solubility) and use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretch at ~1350 cm⁻¹) .

- NMR (¹H/¹³C): Confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .

- X-ray Diffraction (XRD): Resolves crystal structure, bond angles, and intermolecular interactions (e.g., hydrogen bonding between benzamide and thiazole moieties) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 473.21) .

Advanced: How do the bromobenzo[d]thiazolyl and ethylsulfonyl groups influence bioactivity and target binding?

Answer:

- Bromobenzo[d]thiazolyl: Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Bromine’s electron-withdrawing effect stabilizes charge-transfer interactions .

- Ethylsulfonyl: Improves solubility and hydrogen-bond acceptor capacity, critical for binding polar residues (e.g., serine/threonine in proteases) .

Methodological Insight: Use molecular docking (AutoDock Vina) paired with mutagenesis studies to map binding sites and validate interactions .

Advanced: How can researchers address low yields during sulfonylation or unexpected byproducts?

Answer:

- Low Yields: Optimize stoichiometry (1.2–1.5 equivalents of ethylsulfonyl chloride) and use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .

- Byproducts: Employ reverse-phase HPLC to isolate impurities. Tandem MS/MS identifies side products (e.g., over-sulfonylated derivatives) for pathway adjustment .

Case Study: A 2023 study achieved 78% yield by pre-activating the benzamide with TEA before sulfonylation .

Advanced: What strategies improve bioavailability for in vivo studies without compromising activity?

Answer:

- Formulation: Use PEGylated nanoparticles (size: 50–100 nm) to enhance aqueous solubility and prolong half-life .

- Prodrug Design: Introduce ester groups at the benzamide’s para position, which hydrolyze in vivo to release the active compound .

- Pharmacokinetic Testing: Monitor plasma stability (LC-MS/MS) and adjust logP via substituent modifications (e.g., replacing ethylsulfonyl with methylsulfonyl for lower hydrophobicity) .

Advanced: How to resolve contradictions in reported biological activities (e.g., IC₅₀ variability)?

Answer:

- Standardize Assays: Use identical cell lines (e.g., HepG2 for anticancer studies) and control for pH/temperature variations .

- Validate Targets: Perform competitive binding assays (SPR/BLI) to confirm direct interactions versus off-target effects .

- Data Reconciliation: Apply meta-analysis tools (e.g., RevMan) to aggregate results and identify confounding variables (e.g., serum concentration in cell media) .

Advanced: What computational methods predict binding modes and guide analog design?

Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (GROMACS) to assess stability of key interactions (e.g., hydrogen bonds with His37 in kinases) .

- QSAR Models: Train algorithms on datasets of analogs (e.g., bromine vs. chlorine substitutions) to predict activity cliffs .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to prioritize electrophilic/nucleophilic reaction sites .

Advanced: How to design analogs to improve inhibitory potency while minimizing toxicity?

Answer:

- Structural Modifications:

- Replace bromine with electron-deficient groups (e.g., CF₃) to enhance target affinity .

- Introduce heterocycles (e.g., pyridine instead of benzene) to reduce cytotoxicity .

- Toxicity Screening: Use zebrafish embryos (FET assay) for rapid in vivo toxicity profiling .

- Case Study: A 2024 study found that 4-fluoro analogs reduced hepatotoxicity by 40% while maintaining IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.